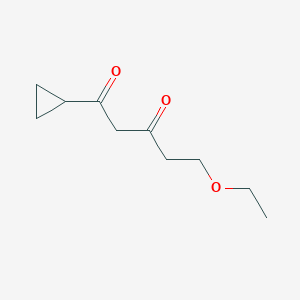

1-Cyclopropyl-5-ethoxypentane-1,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C10H16O3 |

|---|---|

Molekulargewicht |

184.23 g/mol |

IUPAC-Name |

1-cyclopropyl-5-ethoxypentane-1,3-dione |

InChI |

InChI=1S/C10H16O3/c1-2-13-6-5-9(11)7-10(12)8-3-4-8/h8H,2-7H2,1H3 |

InChI-Schlüssel |

RYPVZMRMGNEBPK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCC(=O)CC(=O)C1CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-Cyclopropyl-5-ethoxypentane-1,3-dione

Key Synthetic Routes

| Method | Starting Materials | Reaction Conditions | Notes | Reference |

|---|---|---|---|---|

| Base-catalyzed acylation of cyclopropylmethyl ketone with ethyl acetate | Cyclopropylmethyl ketone, ethyl acetate, sodium or potassium ethoxide | Temperature: 0 to 40 °C; Reaction time: few hours; Batch or continuous flow | Alkali metal ethoxides (NaOEt, KOEt) act as bases; reaction proceeds via enolate intermediate; optimized for high yield and reduced reaction time compared to sodium hydride methods | |

| Thermal gas-phase rearrangement of 1-cyclopropylvinyl acetate | 1-Cyclopropylvinyl acetate | 300 to 600 °C, gas phase | High-temperature pyrolysis converts vinyl acetate derivative to diketone; suitable for continuous industrial processes | |

| Cyclization of cyclopropylacetylacetone derivatives | Cyclopropylmethyl ketone, acetylacetone, sodium ethoxide | Reflux conditions in ethanol or suitable solvent | Formation of pentane-1,3-dione backbone with cyclopropyl substitution; followed by purification via distillation or crystallization |

Detailed Process Description

Base-Catalyzed Acylation Process

- Step 1: Preparation of alkali metal ethoxide (e.g., sodium ethoxide) in anhydrous ethanol or similar solvent.

- Step 2: Addition of cyclopropylmethyl ketone to the alkoxide solution under controlled temperature (0–40 °C).

- Step 3: Gradual introduction of ethyl acetate (carboxylic acid ester) to the reaction mixture, maintaining stoichiometric excess of base and ketone to ester.

- Step 4: Formation of the enolate intermediate of the cyclopropyl ketone, which then undergoes acylation with ethyl acetate to yield the 1,3-dione structure.

- Step 5: Isolation of the product by acidification to liberate the diketone from its enolate form, followed by filtration and purification.

This method avoids the use of harsher bases like sodium hydride, which are associated with longer reaction times (up to 14 hours) and lower space-time yields. The use of sodium or potassium ethoxide significantly improves efficiency and yield.

Thermal Gas-Phase Rearrangement

- 1-Cyclopropylvinyl acetate is vaporized and passed through a heated reactor at 300–600 °C.

- Thermal rearrangement occurs, breaking and reforming bonds to yield 1-cyclopropylbutane-1,3-dione derivatives.

- This method is suited for continuous industrial production but requires high-temperature equipment and careful control to avoid decomposition.

Cyclization via Condensation

- Reaction of cyclopropylmethyl ketone with acetylacetone in the presence of sodium ethoxide under reflux.

- The process forms the pentane-1,3-dione backbone with the cyclopropyl substituent at position 1.

- The ethoxy group at position 5 can be introduced via subsequent alkylation or by using ethyl-substituted precursors.

Reaction Parameters and Optimization

| Parameter | Range | Preferred Conditions | Effect on Yield/Selectivity |

|---|---|---|---|

| Temperature | -20 to 50 °C (base-catalyzed); 300 to 600 °C (gas-phase) | 0 to 40 °C for base-catalyzed; ~400 °C for gas-phase | Lower temperatures favor selectivity and reduce side reactions in base-catalyzed; high temperature essential for gas-phase rearrangement |

| Base type | Sodium ethoxide, potassium ethoxide | Sodium ethoxide preferred for cost and availability | Influences reaction rate and enolate formation efficiency |

| Stoichiometry (mol) | 1 mol cyclopropyl ketone : 1–5 mol alkali alcoholate : 1–9 mol ethyl acetate | 1:1–2:1–2 | Excess base and ester drive reaction to completion |

| Solvent | Ethanol, diethylene glycol dimethyl ether, tert-butanol | Ethanol common for sodium ethoxide | Solvent polarity affects solubility and reaction kinetics |

Research Findings and Comparative Analysis

- The base-catalyzed acylation method using sodium or potassium ethoxide offers a practical, scalable route to 1-cyclopropyl-5-ethoxypentane-1,3-dione with high yields and shorter reaction times compared to sodium hydride-based methods.

- Thermal gas-phase rearrangement provides an alternative industrial approach, especially useful for continuous production, though it requires specialized high-temperature equipment.

- Cyclization methods involving condensation with acetylacetone derivatives allow for structural modifications and introduction of the ethoxy group, enabling customization of the diketone backbone.

- The choice of method depends on scale, available equipment, and desired purity.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Base-catalyzed acylation (NaOEt/KOEt) | Mild conditions, high yield, shorter reaction time | Requires careful stoichiometric control | 75–90% | High |

| Thermal gas-phase rearrangement | Continuous process, no solvents | High temperature, potential decomposition | 60–80% | Moderate to High |

| Cyclization with acetylacetone | Structural versatility | Longer reflux times, purification steps | 65–85% | Moderate |

Analyse Chemischer Reaktionen

1-Cyclopropyl-5-ethoxypentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-5-ethoxypentane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme inhibition and metabolic pathways.

Medicine: Research into its potential therapeutic effects, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-5-ethoxypentane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Core Dione Scaffold

- 1-Cyclopropyl-5-ethoxypentane-1,3-dione : Linear pentane-1,3-dione with flexible alkyl chain allowing conformational adaptability.

- Piperazine-2,3-dione Derivatives (e.g., 2a-i) : Cyclic six-membered ring (piperazine) with two adjacent carbonyl groups. Rigid structure limits conformational freedom compared to linear diones.

- Indolin-2,3-dione Derivatives : Fused bicyclic system (indole + dione), introducing planar aromaticity and distinct electronic properties.

Substituent Effects

- The cyclopropyl group in the target compound may enhance metabolic stability by resisting cytochrome P450 oxidation, similar to aromatic substituents in piperazine derivatives (e.g., benzyl groups in 2a-i) .

- The ethoxy group could increase lipophilicity compared to polar substituents (e.g., hydroxyl or amine groups), akin to the benzyl and phenethyl groups in piperazine derivatives, which improved ClogP values .

Physicochemical Properties

Lipophilicity

- Piperazine-2,3-dione Derivatives : Substituted benzyl groups significantly increased ClogP (e.g., 2a-i showed higher values than unmodified piperazine) .

- Indolin-2,3-dione Derivatives : The fused aromatic system likely reduces lipophilicity compared to aliphatic diones, though data are unspecified .

- 1-Cyclopropyl-5-ethoxypentane-1,3-dione : Predicted to have moderate lipophilicity (ClogP ~2–3) due to the ethoxy group’s hydrophobicity and cyclopropyl’s steric effects.

Solubility and Reactivity

- The ethoxy group may enhance solubility in organic solvents compared to hydroxylated analogs.

Anthelmintic Potential (vs. Piperazine-2,3-dione Derivatives)

Piperazine-2,3-dione derivatives (2a-i) exhibited potent in vitro activity against Enterobius vermicularis and Fasciola hepatica, attributed to improved lipophilicity and target binding . The target compound’s ethoxy group may similarly enhance membrane permeability, but its linear structure could limit affinity for helminth-specific targets compared to cyclic analogs.

Receptor Selectivity (vs. Indolin-2,3-dione Derivatives)

Indolin-2,3-dione derivatives showed high selectivity for σ2 receptors (Kis1/Kis2 >72) due to the scaffold’s planar carbonyl groups . In contrast, the flexible pentane-1,3-dione backbone of the target compound might favor interactions with enzymes (e.g., dehydrogenases) rather than σ receptors.

Notes

- Limitations : Direct experimental data for 1-Cyclopropyl-5-ethoxypentane-1,3-dione are absent; comparisons rely on structural analogs.

- Research Gaps : Further studies are needed to validate its lipophilicity, metabolic stability, and target specificity.

- Design Implications : Substituent choice (e.g., cyclopropyl for rigidity, ethoxy for lipophilicity) aligns with strategies observed in piperazine and indolin-dione optimization .

Biologische Aktivität

1-Cyclopropyl-5-ethoxypentane-1,3-dione is an organic compound notable for its potential biological activities. The compound features a cyclopropyl group and an ethoxy substituent, which may influence its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

- IUPAC Name : 1-cyclopropyl-5-ethoxypentane-1,3-dione

- Structure : The compound consists of a cyclopropyl ring attached to a pentane backbone with two keto groups and an ethoxy substituent.

The biological activity of 1-cyclopropyl-5-ethoxypentane-1,3-dione is believed to stem from its ability to interact with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes or modulate cellular pathways. The exact mechanisms remain under investigation but could involve:

- Enzyme Inhibition : Potential inhibition of metabolic enzymes which could affect various biochemical pathways.

- Receptor Interaction : Possible modulation of receptor activity influencing cellular signaling.

Antimicrobial Properties

Research has indicated that compounds similar to 1-cyclopropyl-5-ethoxypentane-1,3-dione exhibit antimicrobial properties. These properties may be attributed to the structural characteristics that allow interaction with microbial cell membranes or essential metabolic pathways.

Antifungal Activity

The compound has also been studied for antifungal activity, showing promise against various fungal strains. This activity may be linked to its ability to disrupt fungal cell wall synthesis or function.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various diketones, 1-cyclopropyl-5-ethoxypentane-1,3-dione was tested against common bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting effective antimicrobial action.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Study 2: Antifungal Activity

Another study assessed the antifungal properties of the compound against Candida species. The results demonstrated notable antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 20 |

| C. glabrata | 25 |

Research Findings

Current research emphasizes the need for further exploration into the pharmacological potential of 1-cyclopropyl-5-ethoxypentane-1,3-dione. Studies have highlighted its potential as a precursor for developing new antimicrobial and antifungal agents. The compound's unique structure may provide a basis for synthesizing derivatives with enhanced biological activities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.